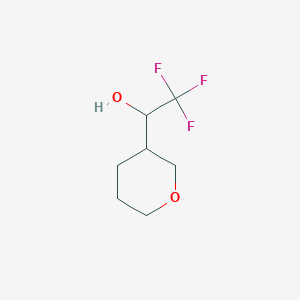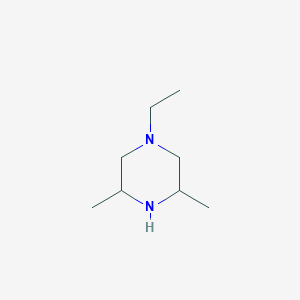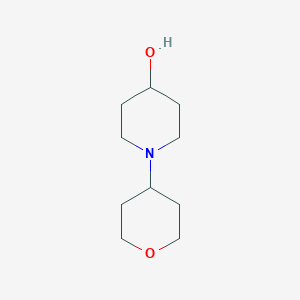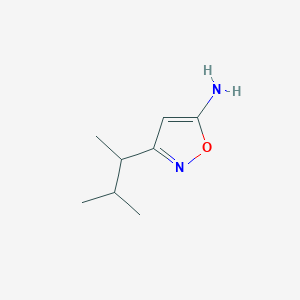
3-(3-Methylbutan-2-yl)-1,2-oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3-Methylbutan-2-yl)-1,2-oxazol-5-amine” is an organic molecule that contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen), and a 3-methylbutan-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound would include an oxazole ring, which is aromatic and therefore contributes to the compound’s stability. The 3-methylbutan-2-yl group is an aliphatic chain, which could affect the compound’s solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the oxazole ring may contribute to the compound’s aromaticity and stability, while the 3-methylbutan-2-yl group could affect its solubility .Applications De Recherche Scientifique
1. Catalyzed C-H Bond Activation
Research by Pasunooti et al. (2015) demonstrated the use of isoxazole-derived auxiliaries for palladium-catalyzed C-H bond activation. Their study highlights the efficiency of 5-methylisoxazole-3-carboxamide in directing the activation of inert γ-C(sp(3))-H bonds for the formation of C-C bonds in α-aminobutanoic acid derivatives, leading to various γ-substituted non-natural amino acids (Pasunooti et al., 2015).
2. Synthesis of Functional Derivatives
Prokopenko et al. (2010) investigated the synthesis of methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids, leading to the development of novel methyl esters and their functional derivatives. These derivatives were utilized for further transformations, including the introduction of highly basic aliphatic amines into oxazole, demonstrating the compound's versatility in organic synthesis (Prokopenko et al., 2010).
3. Formation and Reaction of Oxazoles
Ibata and Isogami (1989) explored the BF3-catalyzed reaction of substituted α-diazoacetophenones with chloroacetonitrile, resulting in the synthesis of 5-aryl-2-chloromethyloxazoles. This study is significant in demonstrating the potential of oxazoles in the formation of various secondary amines, tertiary amines, and quaternary ammonium salts (Ibata & Isogami, 1989).
4. Development of Key Intermediates
Fleck et al. (2003) focused on the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic. This work showcases the role of oxazole derivatives in developing critical intermediates for pharmaceutical applications (Fleck et al., 2003).
5. Synthesis and Characterization of Novel Imines
Pařík and Chlupatý (2014) synthesized and studied the properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carboxaldehyde and amines/diamines. Their research adds to the understanding of the synthesis and potential applications of oxazole derivatives in creating complex organic compounds (Pařík & Chlupatý, 2014).
6. Crystal Structure Analysis
Tahir et al. (2012) conducted a study on the crystal structure of a compound involving 5-methyl-1,2-oxazol-3-amine groups. This research provides valuable insights into the structural aspects of oxazole derivatives, which is crucial for understanding their chemical behavior and potential applications (Tahir et al., 2012).
Mécanisme D'action
Target of Action
The primary target of 3-(3-Methylbutan-2-yl)-1,2-oxazol-5-amine, also known as Ibrexafungerp, is the fungal β-1,3-glucan synthase . This enzyme is crucial for the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall .
Mode of Action
Ibrexafungerp acts via inhibition of the enzyme glucan synthase . This prevents the formation of 1,3-β-D-glucan, thereby compromising the integrity of the fungal cell wall . The compound has concentration-dependent fungicidal activity against Candida species .
Biochemical Pathways
The inhibition of β-1,3-D-glucan synthase disrupts the synthesis of the fungal cell wall, affecting the survival and growth of the fungus . The downstream effects include the weakening of the fungal cell wall, leading to cell lysis and death .
Pharmacokinetics
Ibrexafungerp exhibits good oral bioavailability . It is metabolized primarily through hydroxylation (CYP3A4) and then conjugation (glucuronidation, sulfation) . The elimination half-life of Ibrexafungerp is approximately 20 hours , indicating a relatively long duration of action.
Result of Action
The result of Ibrexafungerp’s action is the effective treatment of fungal infections, particularly vulvovaginal candidiasis . By inhibiting the synthesis of the fungal cell wall, it leads to the death of the fungus, thereby alleviating the infection .
Action Environment
The action, efficacy, and stability of Ibrexafungerp can be influenced by various environmental factors. For instance, the presence of a strong CYP3A4 inhibitor would require a dose adjustment . Additionally, the compound is contraindicated in pregnant patients due to potential risks identified in animal toxicity studies .
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-methylbutan-2-yl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-5(2)6(3)7-4-8(9)11-10-7/h4-6H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIQAXLFPWZVJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C1=NOC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylbutan-2-yl)-1,2-oxazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

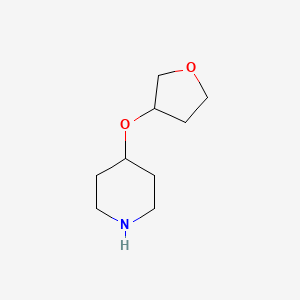


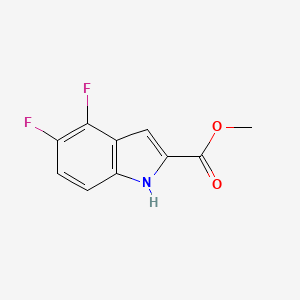
![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine](/img/structure/B1426806.png)
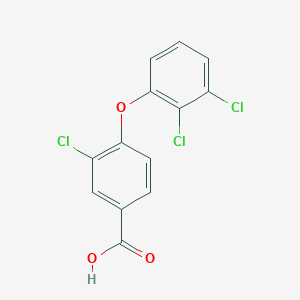
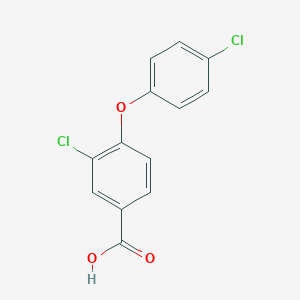
![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1426809.png)
